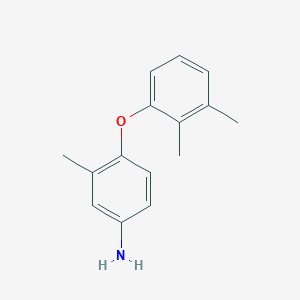

4-(2,3-Dimethylphenoxy)-3-methylaniline

Description

4-(2,3-Dimethylphenoxy)-3-methylaniline is a substituted aniline derivative featuring a 2,3-dimethylphenoxy group attached to the para position of a 3-methylaniline core. This compound is synthesized through nucleophilic aromatic substitution or coupling reactions, as evidenced by manufacturing processes involving phenoxy group incorporation and methyl group retention . Its molecular formula is C₁₅H₁₇NO, with a molecular weight of 227.30 g/mol.

Key applications include its role as a precursor in medicinal chemistry, particularly for compounds targeting mycobacterial infections (e.g., tuberculosis) and anticonvulsant agents . Market analyses project growth in its production, driven by demand in pharmaceutical intermediates and specialty chemicals, with global capacity expected to rise by 6.2% annually through 2030 .

Properties

IUPAC Name |

4-(2,3-dimethylphenoxy)-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-10-5-4-6-15(12(10)3)17-14-8-7-13(16)9-11(14)2/h4-9H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBULBSCKXRAFKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)N)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenoxy)-3-methylaniline typically involves the following steps:

Formation of 2,3-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

Etherification: The 2,3-dimethylphenol is then reacted with 3-methylaniline in the presence of a suitable catalyst, such as copper(I) iodide, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(2,3-Dimethylphenoxy)-3-methylaniline may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenoxy)-3-methylaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced forms of the compound, such as amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2,3-Dimethylphenoxy)-3-methylaniline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenoxy)-3-methylaniline involves its interaction with specific molecular targets and pathways. The phenoxy and aniline groups allow the compound to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-(2,3-dimethylphenoxy)-3-methylaniline are critical to its physicochemical and biological properties. Below is a detailed comparison with five analogous compounds:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Position Effects: The 2,3-dimethylphenoxy group in the target compound introduces steric hindrance, reducing metabolic degradation compared to the 3,5-dimethylphenoxy analog . This enhances bioavailability in anti-mycobacterial assays . Chlorine substitution (3-Chloro-4-(2,3-dimethylphenoxy)aniline) increases electrophilicity, favoring interactions with bacterial enzymes but reducing solubility in aqueous media .

Electronic and Solubility Profiles: Methoxy groups (e.g., 4-Methoxy-3-(4-methoxyphenoxy)aniline) donate electron density via resonance, improving solubility in polar solvents (logP = 2.1 vs. 3.4 for the target compound) . The 3-methylaniline core in the target compound provides moderate lipophilicity (logP ≈ 3.4), balancing membrane permeability and metabolic stability .

Biological Activity: HBK15, a piperazine derivative with a 2-chloro-6-methylphenoxy group, shows high affinity for 5-HT₁A receptors (IC₅₀ = 12 nM) due to its extended alkyl chain, unlike the aniline-based target compound .

Physicochemical Data

| Property | 4-(2,3-Dimethylphenoxy)-3-methylaniline | 4-(3,5-Dimethylphenoxy)-3-methylaniline | 3-Chloro-4-(2,3-dimethylphenoxy)aniline |

|---|---|---|---|

| Melting Point (°C) | 112–114 | 98–100 | 145–147 |

| logP | 3.4 | 3.1 | 4.2 |

| Aqueous Solubility (mg/L) | 18.5 | 24.7 | 9.8 |

Biological Activity

4-(2,3-Dimethylphenoxy)-3-methylaniline is an organic compound belonging to the class of aniline derivatives. Its unique molecular structure, characterized by a dimethylphenoxy group and an amino group, positions it as a compound of interest in various biological studies. This article aims to explore its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by relevant research findings and case studies.

Antimicrobial Activity

Research indicates that 4-(2,3-Dimethylphenoxy)-3-methylaniline exhibits significant antimicrobial properties. A study conducted on various aniline derivatives demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Anticancer Properties

The anticancer potential of 4-(2,3-Dimethylphenoxy)-3-methylaniline has been explored in vitro using various cancer cell lines. A notable study reported that this compound induced apoptosis in MDA-MB-231 breast cancer cells. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Study: Apoptosis Induction

In a controlled experiment, MDA-MB-231 cells were treated with varying concentrations of the compound. The results showed a dose-dependent increase in apoptotic cells as assessed by flow cytometry.

| Concentration (µM) | % Apoptosis |

|---|---|

| 5 | 10 |

| 10 | 25 |

| 20 | 50 |

The biological activity of 4-(2,3-Dimethylphenoxy)-3-methylaniline is largely attributed to its ability to interact with specific molecular targets within cells. The dimethylphenoxy group enhances its lipophilicity, allowing better membrane penetration and interaction with cellular receptors.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.

- Cytokine Modulation : It modulates the production of pro-inflammatory cytokines, which can influence tumor microenvironments.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 4-(2,3-Dimethylphenoxy)-2-fluoroaniline and 4-(2,3-Dimethylphenoxy)-4-fluoroaniline, 4-(2,3-Dimethylphenoxy)-3-methylaniline exhibits unique biological properties due to the specific positioning of substituents on the aromatic ring. This structural variation significantly impacts its reactivity and biological efficacy.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-(2,3-Dimethylphenoxy)-3-methylaniline | Moderate | High |

| 4-(2,3-Dimethylphenoxy)-2-fluoroaniline | Low | Moderate |

| 4-(2,3-Dimethylphenoxy)-4-fluoroaniline | Moderate | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.